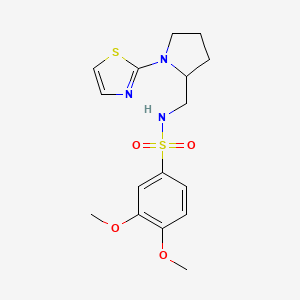
3,4-dimethoxy-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-dimethoxy-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzenesulfonamide is a chemical compound also known as TAK-659. It is a selective and potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in B-cell receptor signaling. BTK inhibitors have been shown to be effective in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and Waldenstrom macroglobulinemia.
Mécanisme D'action
BTK is a key mediator of B-cell receptor signaling, which is essential for the survival and proliferation of B-cells. Inhibition of BTK by TAK-659 leads to the disruption of B-cell receptor signaling, resulting in the induction of apoptosis and inhibition of cell proliferation. TAK-659 also inhibits downstream signaling pathways, such as NF-κB and AKT, which are involved in the survival and proliferation of B-cells.
Biochemical and Physiological Effects
Inhibition of BTK by TAK-659 has several biochemical and physiological effects. It leads to the inhibition of B-cell receptor signaling, resulting in the induction of apoptosis and inhibition of cell proliferation. TAK-659 also inhibits downstream signaling pathways, such as NF-κB and AKT, which are involved in the survival and proliferation of B-cells. In addition, TAK-659 has been shown to inhibit the migration and adhesion of B-cells, which are important processes in the development and progression of B-cell malignancies.
Avantages Et Limitations Des Expériences En Laboratoire
TAK-659 has several advantages for lab experiments. It is a potent and selective inhibitor of BTK, with a favorable pharmacokinetic profile and good oral bioavailability. It has been extensively studied in preclinical and clinical trials, and its mechanism of action is well understood. However, there are also some limitations to using TAK-659 in lab experiments. It is a synthetic compound that may have off-target effects or toxicity, and its efficacy may vary depending on the specific B-cell malignancy being studied.
Orientations Futures
There are several future directions for the study of TAK-659. One area of interest is the development of combination therapies that target multiple pathways involved in the survival and proliferation of B-cells. Another area of interest is the investigation of TAK-659 in other B-cell malignancies, such as multiple myeloma and non-Hodgkin lymphoma. Furthermore, the development of more potent and selective BTK inhibitors, including TAK-659 derivatives, is an ongoing area of research.
Méthodes De Synthèse
The synthesis of TAK-659 involves several steps, starting from the reaction of 3,4-dimethoxybenzaldehyde with 2-bromoethylamine hydrobromide to obtain 3,4-dimethoxy-N-(2-bromoethyl)benzamide. This compound is then reacted with thiazole-2-carboxylic acid to yield 3,4-dimethoxy-N-((1-(thiazol-2-yl)ethyl)benzamide). The final step involves the reaction of this compound with pyrrolidine and benzenesulfonyl chloride to obtain 3,4-dimethoxy-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzenesulfonamide.
Applications De Recherche Scientifique
TAK-659 has been extensively studied in preclinical and clinical trials for the treatment of B-cell malignancies. It has been shown to be a potent and selective inhibitor of BTK, with a favorable pharmacokinetic profile and good oral bioavailability. In preclinical studies, TAK-659 has demonstrated efficacy in various B-cell lymphoma models, including chronic lymphocytic leukemia, mantle cell lymphoma, and diffuse large B-cell lymphoma.
Propriétés
IUPAC Name |
3,4-dimethoxy-N-[[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4S2/c1-22-14-6-5-13(10-15(14)23-2)25(20,21)18-11-12-4-3-8-19(12)16-17-7-9-24-16/h5-7,9-10,12,18H,3-4,8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMLBJUHJLKHVGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2CCCN2C3=NC=CS3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

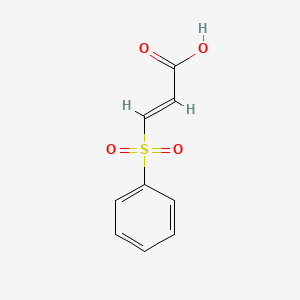
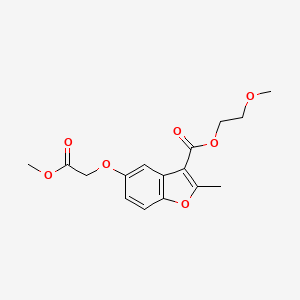
![4-methoxy-3-methyl-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide](/img/structure/B2736970.png)
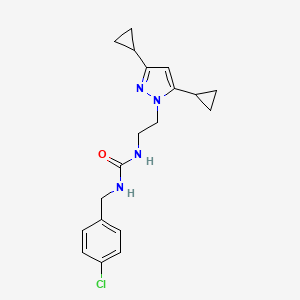

![5-{6-bromo-4H-imidazo[4,5-b]pyridin-2-yl}quinoline](/img/structure/B2736973.png)
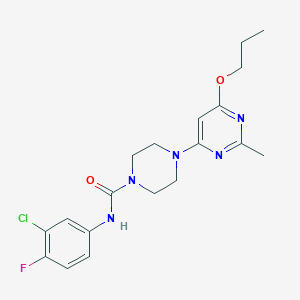


![2-(4-Chlorophenyl)-4-formyl-[1,2,3]triazole](/img/structure/B2736982.png)
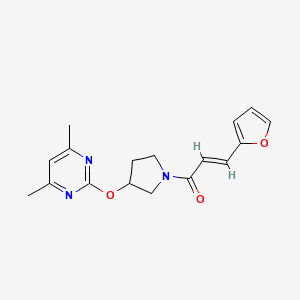
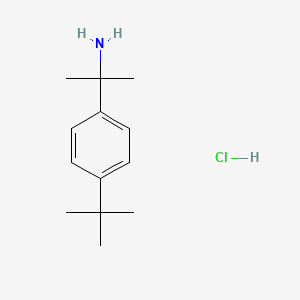
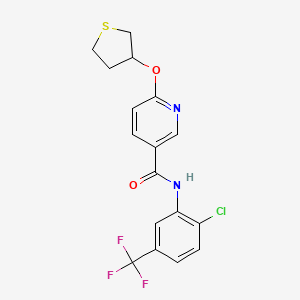
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-cyclopropyl-N-(thiophen-3-ylmethyl)acrylamide](/img/structure/B2736991.png)